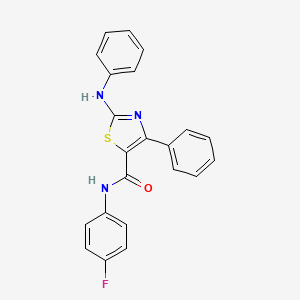

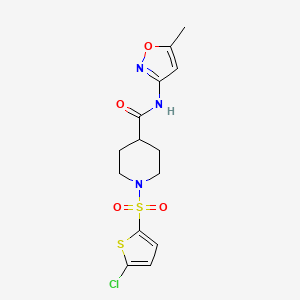

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide" is a member of the thiazole carboxamide family, which includes various biologically active substances. Thiazole derivatives are known for their diverse applications in medicinal chemistry, including their roles as anticancer agents, inhibitors of enzymes, and fluorescent probes . The presence of a fluorine atom on the phenyl ring often contributes to the biological activity of such compounds due to the unique properties of fluorine, such as its electronegativity and ability to form stable bonds with carbon .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors, such as thioamides, with other reactive intermediates. For example, the synthesis of 5-N-arylaminothiazoles was achieved by reacting thioamide dianions with thioformamides, followed by oxidation . Similarly, the synthesis of related compounds, such as those described in the papers, involves multi-step reactions including cyclization, condensation, and functional group transformations . The yields and purity of these compounds are often optimized through careful selection of reaction conditions and purification techniques such as HPLC .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to modulate the compound's properties. X-ray crystallography and NMR spectroscopy are commonly used to determine the structure and confirm the identity of synthesized compounds . The molecular structure can influence the compound's biological activity, as seen in the case of temperature-dependent polymorphism affecting intermolecular interactions in the crystal state .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including hydrogen bonding and charge-assisted non-covalent interactions, which are crucial for their biological activity. For instance, the N-oxide oxygen atom in some thiazole carboxamides acts as a hydrogen bonding acceptor, forming strong intramolecular interactions . These interactions can be critical for the binding of the compound to biological targets, such as enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect these properties, potentially enhancing the compound's biological activity or pharmacokinetic profile . Fluorescent properties of some thiazole derivatives make them useful as probes in biological systems, with their emission spectra being sensitive to the polarity of the environment . Additionally, the thermal stability of these compounds is an important consideration for their practical applications .

Scientific Research Applications

Anticancer and Neuroprotective Activities

Studies have shown that derivatives of the thiazole compound, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), exhibit potent anticancer activities against various tumor cells including those derived from the nervous system (medulloblastoma/rhabdosarcoma, neuroblastoma, glioma), colon adenocarcinoma, and lung carcinoma. The anticancer effect is attributed to decreased cell division and inhibited cell migration. Additionally, these compounds have been found to exert a trophic effect in neuronal cell cultures without affecting the viability of normal cells such as astrocytes, hepatocytes, and skin fibroblasts, demonstrating prominent neuroprotective activity in neuronal cultures exposed to neurotoxic agents. Quantum-chemical calculations further supported the potential interactions of FABT molecules with receptors, indicating its versatile applications in cancer and neuroprotection research (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Activity

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these molecules were more potent than reference drugs, showcasing a pronounced antibacterial activity particularly against Gram-positive strains. The compound 3e, for example, manifested the highest growth inhibitory effect against all pathogens tested, suggesting the potential of thiazole derivatives in developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Antifungal and Antituberculosis Activities

Thiazole derivatives have also been explored for their antifungal and antituberculosis activities. For instance, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising activity against Mycobacterium tuberculosis, including inhibition of the GyrB ATPase of Mycobacterium smegmatis and Mycobacterium tuberculosis DNA gyrase, highlighting the therapeutic potential of thiazole-aminopiperidine hybrid analogues in treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Kinase Inhibition and Antiproliferative Activity

Novel substituted-benzo[d]thiazole-2,4-dicarboxamides were synthesized and screened for anticancer activity against A-549 and Du-145 cancer cell lines by MTT assay. The preliminary bioassay suggested that most compounds show anti-proliferation with different degrees, with some compounds exhibiting IC50 values in the range of 1.52-17.18 μM. Compounds with electron-donating groups demonstrated higher anticancer activity compared to those with electron-withdrawing substitutions, indicating the potential for kinase inhibition and antiproliferative activity in cancer research (Gaikwad, Pawar, Pansare, Chavan, Pawar, Shelke, Pawar, & Zine, 2019).

Future Directions

properties

IUPAC Name |

2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3OS/c23-16-11-13-18(14-12-16)24-21(27)20-19(15-7-3-1-4-8-15)26-22(28-20)25-17-9-5-2-6-10-17/h1-14H,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAJTVWDPJAZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)